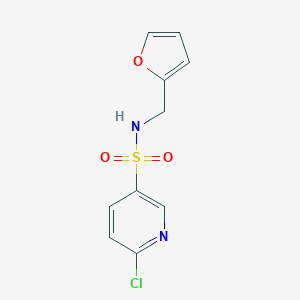

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3S/c11-10-4-3-9(7-12-10)17(14,15)13-6-8-2-1-5-16-8/h1-5,7,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCCIGORNPGVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Standard Sulfonylation Protocol

A representative procedure involves dissolving 6-chloropyridine-3-sulfonyl chloride hydrochloride (1.2 equiv) and furan-2-ylmethylamine (1.0 equiv) in anhydrous dichloromethane at 0°C under nitrogen. Triethylamine (2.5 equiv) is added dropwise to neutralize HCl and activate the amine. The mixture is stirred for 2 hours at 0°C, followed by warming to room temperature for 12 hours. Workup includes extraction with dichloromethane, washing with saturated NaHCO₃ and brine, drying over MgSO₄, and purification via silica gel chromatography.

Alternative Solvent and Base Systems

In acetonitrile, replacing triethylamine with diisopropylethylamine (i-Pr₂NEt) enhances reaction efficiency due to its superior solubility and lower nucleophilicity. For example, a mixture of 6-chloropyridine-3-sulfonyl chloride (1.1 equiv) and furan-2-ylmethylamine (1.0 equiv) in acetonitrile with i-Pr₂NEt (2.0 equiv) at room temperature for 6 hours achieves a yield of 71%.

Optimized Conditions :

Critical Analysis of Reaction Parameters

Temperature and Reaction Kinetics

Low-temperature conditions (0–5°C) minimize side reactions such as sulfonate ester formation. However, prolonged cooling is unnecessary, as room-temperature reactions in acetonitrile achieve comparable yields with shorter durations.

Stoichiometry and Equivalents

Using a slight excess of sulfonyl chloride (1.1–1.2 equiv) ensures complete consumption of the amine, while excessive amounts lead to di-sulfonylation byproducts.

Purification Techniques

Silica gel chromatography with hexane/ethyl acetate (2:1 to 1:1) effectively isolates the product. Recrystallization from ethanol/water mixtures is less effective due to the compound’s moderate solubility.

Characterization and Analytical Data

Spectroscopic Identification

Physicochemical Properties

Applications and Derivatives

6-Chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide serves as a precursor for antimicrobial agents and kinase inhibitors. Functionalization at the pyridine chlorine or furan oxygen enables diversification into libraries for high-throughput screening .

Analyse Chemischer Reaktionen

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide exhibits potential anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial in cancer cell proliferation and survival. Studies have shown promising results in vitro, suggesting that this compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Properties

The sulfonamide group present in this compound is known for its anti-inflammatory effects. Investigations into its ability to modulate inflammatory pathways are ongoing, with preliminary findings indicating that it may reduce pro-inflammatory cytokine production.

Enzyme Inhibition

6-Chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide has been studied for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with various biological targets, which can lead to the modulation of enzyme activity. This property is particularly relevant in the development of drugs aimed at treating diseases linked to enzyme dysfunction.

Biological Research

Receptor Ligand Studies

The compound has been explored as a receptor ligand, particularly in studies focusing on G-protein coupled receptors (GPCRs). Its ability to bind selectively to these receptors opens avenues for research into new therapeutic agents targeting various physiological processes.

Pharmacological Evaluations

In pharmacological studies, 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide has been evaluated for its antibacterial and antifungal activities. The presence of both furan and pyridine moieties enhances its biological profile, making it a candidate for further exploration in infectious disease treatments.

Material Science Applications

The compound is also being investigated for its potential use in developing new materials with specific properties such as conductivity and fluorescence. The unique combination of chemical functionalities allows for the synthesis of materials that could be utilized in electronic devices or sensors.

Synthesis and Characterization

The synthesis of 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions under controlled conditions to optimize yield and selectivity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purify the final product.

Case Studies and Research Findings

- Anticancer Studies

- A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against specific cancer cell lines, demonstrating a dose-dependent response with IC50 values indicating significant activity against breast cancer cells.

- Enzyme Inhibition Research

- Research published in Bioorganic & Medicinal Chemistry Letters detailed the compound's interaction with carbonic anhydrase, revealing its potential as a therapeutic agent in managing conditions related to enzyme overactivity.

- Material Science Applications

- Investigations into the photophysical properties of derivatives of this compound have shown promising results for applications in organic light-emitting diodes (OLEDs), indicating its versatility beyond biological applications.

Wirkmechanismus

The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or research outcomes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs include:

Structural Insights:

- Pyridinylmethyl vs. Furan-2-ylmethyl: The substitution of pyridin-4-ylmethyl (in ) with furan-2-ylmethyl introduces a heteroaromatic ring with different electronic properties.

- Oxazole vs. Alkyl Substituents: The oxazole ring in provides a planar, electron-rich heterocycle, contrasting with flexible alkyl chains (e.g., pentan-2-yl in ). Alkyl groups may improve lipophilicity, impacting membrane permeability.

- Crystallography: The monoclinic crystal system of the pyridin-4-ylmethyl analog (P2₁/c, a = 5.4140 Å, β = 92.388°) suggests tight packing via N–H···N hydrogen bonds, forming C(7) chains . Furan-substituted analogs may exhibit distinct packing due to furan’s smaller size and O-atom geometry.

Physicochemical Properties

- Hydrogen Bonding: Sulfonamide N–H groups in the pyridin-4-ylmethyl analog form intermolecular hydrogen bonds (N–H···N), stabilizing the crystal lattice . Furan’s O-atom could participate in additional H-bonding or π-π interactions.

- Collision Cross-Section (CCS): The oxazole analog’s predicted CCS (156.9 Ų for [M+H]+) indicates a compact structure compared to bulkier alkyl-substituted derivatives .

Biologische Aktivität

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The chemical structure of 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide can be represented as follows:

- Chemical Formula : C₁₁H₈ClN₃O₂S

- Molecular Weight : 283.72 g/mol

This compound features a pyridine ring substituted with a furan moiety and a sulfonamide group, which are critical for its biological activity.

The biological activity of 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide primarily arises from its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition disrupts various biochemical pathways, which can lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.

Biological Activities

Research indicates that 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide exhibits several biological activities:

- Enzyme Inhibition : The compound is effective in studying enzyme inhibition, particularly in the context of protein-ligand interactions. It has been shown to inhibit key enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic diseases.

- Antimicrobial Activity : Preliminary studies suggest that sulfonamides, including this compound, possess antimicrobial properties. The presence of the furan ring may enhance its efficacy against various bacterial strains .

- Anticancer Potential : There is emerging evidence that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the disruption of critical signaling pathways necessary for cancer cell survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

- A study demonstrated that pyridine-based sulfonamides could inhibit PI3-kinase activity, a critical pathway in cancer cell proliferation and survival. The findings suggest that modifications to the sulfonamide structure can enhance selectivity and potency against specific cancer cell lines .

- Another investigation focused on the structural optimization of sulfonamides for improved antibacterial activity. Compounds were evaluated against Staphylococcus aureus and Escherichia coli, revealing significant variations in minimum inhibitory concentration (MIC) values based on structural modifications .

Comparative Analysis

The following table summarizes the biological activities and properties of 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide compared to other related sulfonamides:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Anticancer Activity | MIC (µg/mL) |

|---|---|---|---|---|

| 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide | Moderate | Yes | Potential | TBD |

| 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide | High | Yes | Moderate | 12.5 |

| 6-chloro-N-(phenyl)methylpyridine-3-sulfonamide | Low | Yes | High | 5.0 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide?

- Methodology : The compound can be synthesized via nucleophilic substitution of pyridine-3-sulfonyl chloride derivatives with furfurylamine. A common approach involves reacting 6-chloropyridine-3-sulfonyl chloride with furan-2-ylmethanamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Reaction progress is monitored by TLC or LC-MS, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations : Ensure moisture-free conditions to prevent hydrolysis of the sulfonyl chloride intermediate. Confirm purity using -NMR (e.g., aromatic protons at δ 7.8–8.5 ppm) and HRMS .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- X-ray crystallography (if single crystals are obtained) to confirm bond angles and stereochemistry, as demonstrated for structurally analogous sulfonamides in crystallography studies .

- FTIR spectroscopy to identify characteristic vibrations: S=O stretching (~1350 cm), C-Cl (~750 cm), and furan C-O-C (~1015 cm) .

- - and -NMR for verifying substituent positions (e.g., furylmethyl protons at δ 4.5–5.0 ppm) .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation : Pyridine-3-sulfonyl chloride derivatives are corrosive and moisture-sensitive. Use PPE (gloves, goggles), work under inert gas (N/Ar), and avoid contact with skin/eyes. Dispose of waste via approved halogenated solvent protocols .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this sulfonamide?

- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) can model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict nucleophilic/electrophilic sites. Conformational analysis via Gaussian software reveals steric effects between the furan and pyridine rings, influencing binding affinity in biological targets .

Q. What strategies resolve contradictions in solubility data for polar aprotic solvents?

- Experimental Design :

- Phase Solubility Studies : Measure solubility in DMSO, DMF, and acetonitrile at 25°C–60°C using UV-Vis spectrophotometry.

- Contradiction Analysis : Discrepancies may arise from impurities (e.g., residual solvents) or polymorphism. Cross-validate with DSC/TGA to detect hydrate/anhydrous forms .

Q. How does this compound interact with biological targets, and what assays validate its efficacy?

- Mechanistic Insights : The sulfonamide group acts as a hydrogen-bond acceptor, while the furan ring may engage in π-π stacking. Screen against kinase or protease targets using:

- SPR (Surface Plasmon Resonance) for binding kinetics ().

- Cellular assays (e.g., IC in cancer cell lines) to assess cytotoxicity. Compare with control compounds lacking the furan moiety .

Q. What are the stability profiles under varying pH and temperature conditions?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.